2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine

Catalog No.
S2831887
CAS No.
887350-80-3
M.F
C6H9N3O2S
M. Wt
187.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine

CAS Number

887350-80-3

Product Name

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine

IUPAC Name

2-methyl-5-methylsulfonylpyrimidin-4-amine

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22

InChI

InChI=1S/C6H9N3O2S/c1-4-8-3-5(6(7)9-4)12(2,10)11/h3H,1-2H3,(H2,7,8,9)

InChI Key

HVPLAACTIPZDSR-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)S(=O)(=O)C

Solubility

not available

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative characterized by the presence of a methylsulfonyl group at the 5-position and an amine group at the 4-position of the pyrimidine ring. Its molecular formula is C6H9N3O2S, with a molecular weight of 187.22 g/mol. This compound is recognized for its utility in various

  • Chemoselective Reactions: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine exhibits selective reactivity with amines, allowing for the displacement of chloride groups by anilines and secondary aliphatic amines. This property is crucial for synthesizing compounds with specific configurations.
  • Solid-Phase Synthesis: It is utilized in the solid-phase synthesis of various pyrido[2,3-d]pyrimidin-7-ones, showcasing its role in constructing complex molecular architectures in medicinal chemistry.
  • Synthesis of Pyrimidine Derivatives: The compound serves as a precursor in synthesizing diverse pyrimidine derivatives, which are essential in pharmaceutical and agrochemical applications.

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine has demonstrated notable biological activities:

  • Antimicrobial Properties: Derivatives of this compound have shown promising antimicrobial effects when incorporated into materials such as polyurethane varnish and printing ink paste, indicating potential applications in healthcare and food safety.
  • Enzyme Inhibition: Similar compounds have been reported to inhibit cyclooxygenase enzymes, suggesting that 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine may also interact with inflammatory pathways by affecting the arachidonic acid cascade.

The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine can be achieved through various methods:

  • Condensation Reactions: The formation of the pyrimidine ring can occur from acyclic precursors through condensation reactions involving β-ketoesters or other suitable substrates.
  • Reductive Amination: The compound can be synthesized via reductive amination techniques, where aldehydes are reacted with amines in the presence of reducing agents .
  • Solid-phase techniques: These methods involve coupling with resin-bound amines followed by oxidation processes to yield the desired pyrimidine derivatives.

The applications of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine span various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs, particularly those targeting inflammatory conditions due to its potential enzyme inhibition properties.
  • Agricultural Chemistry: The synthesis of herbicides and other agrochemicals utilizing this compound highlights its significance in agricultural applications.

Research into the interactions of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine has revealed its potential effects on biological systems:

  • Inhibition Studies: Compounds similar to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine have been shown to inhibit specific receptors involved in inflammatory responses, suggesting that this compound may share similar mechanisms of action .

Several compounds share structural similarities with 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2-(Methylsulfonyl)pyrimidineMethylsulfonyl groupAntimicrobial activity
5-Bromo-2-(methylsulfonyl)pyrimidinBromine substitutionEnhanced reactivity
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidineChloro and methoxy groupsPotential anti-inflammatory properties
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidinChlorine substitutionAnticancer activity
4-Methylthio-pyrimidinMethylthio groupAntiviral properties

These compounds illustrate the diversity within the class of methylsulfonyl pyrimidines, highlighting how variations in substituents can lead to distinct biological activities and chemical reactivities.

Dates

Modify: 2023-08-17

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